Methyl nitrite

Catalog No.
S574761
CAS No.
624-91-9
M.F
CH3NO2
M. Wt
61.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nitrite

CAS Number

624-91-9

Product Name

Methyl nitrite

IUPAC Name

methyl nitrite

Molecular Formula

CH3NO2

Molecular Weight

61.04 g/mol

InChI

InChI=1S/CH3NO2/c1-4-2-3/h1H3

InChI Key

BLLFVUPNHCTMSV-UHFFFAOYSA-N

SMILES

CON=O

Solubility

Soluble in ethanol and ether
In water, 2.4X10-4 mg/L @ 25 °C /Estimated/

Synonyms

methyl nitrite

Canonical SMILES

CON=O

Description

The exact mass of the compound Methyl nitrite is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol and etherin water, 2.4x10-4 mg/l @ 25 °c /estimated/. The United Nations designated GHS hazard class pictogram is Compressed Gas;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Nitrosation Reactions and Signaling Pathways

Methyl nitrite can act as a nitrosating agent, transferring a nitro group (NO₂) to other molecules. This process, known as nitrosation, plays a crucial role in various biological pathways, including protein modification and signaling. Researchers utilize methyl nitrite in studies to investigate nitrosation mechanisms and their impact on cellular functions [].

For instance, scientists have employed methyl nitrite to study S-nitrosylation, a post-translational modification where a nitro group is attached to cysteine residues in proteins. This modification can alter protein activity and is implicated in numerous physiological processes [].

Atmospheric Chemistry and Air Quality Research

Methyl nitrite is present in trace amounts in the atmosphere, where it participates in complex chemical reactions. Scientists study its role in ozone formation and degradation, as well as its interaction with other atmospheric components. Understanding these processes is crucial for improving air quality models and mitigating the effects of air pollution [, ].

Research suggests that methyl nitrite can contribute to the formation of hydroxyl radicals (OH), which play a vital role in atmospheric cleansing processes. Additionally, studies investigate its potential impact on the abundance of greenhouse gases [, ].

Food Science and Flavor Analysis

Methyl nitrite contributes to the characteristic aroma and taste of certain foods, particularly cured meats. Researchers use it in food science applications to understand flavor development and evaluate the impact of processing techniques on food quality [].

Studies explore the interaction of methyl nitrite with other flavor compounds in cured meats and how these interactions influence the overall sensory experience. Additionally, research investigates the potential role of methyl nitrite in nitrosamine formation, a concern due to their potential carcinogenicity [].

Methyl nitrite is an organic compound with the chemical formula CH3ONO\text{CH}_3\text{ONO}. It is classified as the simplest alkyl nitrite and exists as a gas at room temperature. The compound can exist in two conformers: cis and trans, with the cis conformer being more stable by approximately 3.13 kJ/mol. The energy barrier for rotation between these conformers is about 45.3 kJ/mol, which has been confirmed through microwave spectroscopy . Methyl nitrite is known for its oxidizing properties and is considered a heat-sensitive explosive, particularly when in the presence of metal oxides .

, often acting as a reactant or intermediate. Notable reactions include:

  • Formation from Iodomethane and Nitrogen Dioxide:
    2CH3I+2NO22CH3ONO+I22\text{CH}_3\text{I}+2\text{NO}_2\rightarrow 2\text{CH}_3\text{ONO}+\text{I}_2
    This reaction highlights the synthesis of methyl nitrite through the interaction of iodomethane with nitrogen dioxide .
  • Reactions with Acids:
    Methyl nitrite can react with hydrochloric acid to produce chloronitroso compounds:
    CH3NO2+HClClNO+CH4O\text{CH}_3\text{NO}_2+\text{HCl}\rightarrow \text{ClNO}+\text{CH}_4\text{O}
  • Dissociation Mechanism:
    The dissociation of methyl nitrite is significant in catalytic processes, such as converting carbon monoxide to dimethyl oxalate, followed by hydrogenation to ethylene glycol .

Methyl nitrite can be synthesized through several methods:

  • Reaction of Silver Nitrite with Iodomethane:
    This method yields methyl nitrite along with some byproducts like nitromethane due to the nucleophilic attack of the nitrite ion on the methyl group:
    • Reaction conditions favoring silver ions enhance the yield of methyl nitrite .
  • Oxidative Reaction of Methanol with Sodium Nitrite:
    This process involves sulfuric acid as a catalyst:
    2CH3OH+H2SO4+2NaNO22CH3ONO+Na2SO4+2H2O2\text{CH}_3\text{OH}+\text{H}_2\text{SO}_4+2\text{NaNO}_2\rightarrow 2\text{CH}_3\text{ONO}+\text{Na}_2\text{SO}_4+2\text{H}_2\text{O}
    This method is noted for its efficiency in producing methyl nitrite gas .

Methyl NitriteCH3ONO\text{CH}_3\text{ONO}Heat-sensitive explosivePotent vasodilatorRocket propellant, pharmaceuticalsEthyl NitriteC2H5ONO\text{C}_2\text{H}_5\text{ONO}Less volatile than methylSimilar vasodilatory effectsUsed similarly in medicinePropyl NitriteC3H7ONO\text{C}_3\text{H}_7\text{ONO}More stable than ethylComparable effectsLimited use in pharmaceuticalsNitromethaneCH3NO2\text{C}\text{H}_3\text{NO}_2Stable under normal conditionsNot a vasodilatorUsed as a solvent and fuel

Methyl nitrite's unique properties stem from its specific molecular structure and reactivity patterns, making it distinct among similar compounds while sharing some functional characteristics .

Research indicates that methyl nitrite interacts with various biological systems and chemicals, leading to significant physiological effects. Its interactions can result in:

  • Methemoglobinemia: A serious condition resulting from excessive exposure.
  • Chemical Reactivity: Methyl nitrite reacts vigorously with reducing agents and can form explosive mixtures with air, necessitating careful handling in laboratory settings .

Methyl nitrite shares structural similarities with other alkyl nitrites but possesses unique properties that distinguish it from them. Similar compounds include:

  • Ethyl Nitrite (C2H5ONO\text{C}_2\text{H}_5\text{ONO})
  • Propyl Nitrite (C3H7ONO\text{C}_3\text{H}_7\text{ONO})
  • Nitromethane (CH3NO2\text{C}\text{H}_3\text{NO}_2)

Comparison Table

CompoundMolecular FormulaStabilityBiological Activity

Methyl nitrite (CH₃ONO) emerged as a subject of scientific interest in the mid-20th century, particularly during investigations into alkyl nitrite chemistry. Early studies focused on its synthesis and structural characterization, driven by its role as a model compound for understanding nitrite reactivity. Notably, its identification in the reaction products of nitrous acid with lignins in 1964 marked a pivotal moment in recognizing its environmental and chemical relevance.

Classification as the Simplest Alkyl Nitrite

As the simplest alkyl nitrite, methyl nitrite serves as a foundational compound for studying nitrite chemistry. Its molecular structure—consisting of a methyl group (CH₃) bonded to a nitrite moiety (ONO)—lacks the branching or complexity seen in higher alkyl nitrites. This simplicity makes it ideal for elucidating reaction mechanisms and stereochemical principles.

Fundamental Chemical Identity and Nomenclature

Chemically, methyl nitrite is an organic nitrite ester with the IUPAC name methyl nitrite (CAS 624-91-9). Its molecular formula (CH₃ONO) and mass (61.04 g/mol) reflect its composition of carbon, hydrogen, oxygen, and nitrogen. The compound exists as a yellow gas at room temperature, characterized by a sweet, fruity odor.

Overview of Research Trajectory

Modern research on methyl nitrite centers on its:

  • Structural dynamics: Conformer interconversion barriers and matrix isolation effects.
  • Synthetic pathways: Optimization of reaction conditions to minimize byproducts.
  • Environmental role: Contributions to atmospheric chemistry and ecosystems.
  • Spectroscopic characterization: Advanced IR and microwave studies to resolve conformational isomers.

Molecular Formula and Structural Representation

Methyl nitrite is an organic compound with the molecular formula CH₃ONO [1] [6]. The compound exists as the simplest alkyl nitrite and presents a distinctive structural arrangement where a methyl group is bonded to a nitrite functional group through an oxygen atom [1]. The IUPAC Standard InChI representation for methyl nitrite is InChI=1S/CH3NO2/c1-4-2-3/h1H3, with an InChIKey of BLLFVUPNHCTMSV-UHFFFAOYSA-N [2] [3]. The molecular weight of methyl nitrite is 61.0400 daltons [2] [3].

The structural representation reveals a characteristic arrangement where the oxygen atom serves as a bridge between the methyl carbon and the nitrogen atom of the nitrite group [1]. This bridging oxygen configuration is fundamental to understanding the compound's chemical behavior and physical properties [25]. The compound's SMILES notation is represented as CON=O, which clearly illustrates the connectivity pattern between the constituent atoms [6].

Electronic Configuration and Bonding Characteristics

The electronic configuration of methyl nitrite involves several key bonding characteristics that define its molecular behavior [1]. The carbon-oxygen bond length in the methyl group attachment is approximately 1.437 Å, while the nitrogen-oxygen bond connecting to the bridging oxygen measures 1.402 Å [25]. The nitrite group contains two distinct nitrogen-oxygen bonds: the cis nitrogen-oxygen bond measures 1.205 Å, and the trans nitrogen-oxygen bond measures 1.208 Å [25].

The bonding angles within the molecule demonstrate significant structural features [25]. The carbon-oxygen-nitrogen bond angle is 112.72°, while the oxygen-nitrogen-oxygen angles vary between conformers: the cis angle measures 118.10° and the trans angle measures 112.38° [25]. These bond angles reflect the electronic repulsion and orbital hybridization patterns within the molecule [25].

The carbon-hydrogen bonds within the methyl group exhibit different lengths depending on their spatial orientation [25]. The in-plane carbon-hydrogen bond measures 1.088 Å, while the out-of-plane carbon-hydrogen bonds measure 1.095 Å [25]. The hydrogen-carbon-oxygen bond angles also vary: the in-plane angle is 103.4°, the out-of-plane angle is 110.4°, and the hydrogen-carbon-hydrogen angle is 109.8° [25].

Resonance Structures and Electronic Distribution

Methyl nitrite exhibits resonance behavior primarily within the nitrite functional group [5] [8]. The nitrite portion of the molecule can be represented through multiple resonance structures that describe the delocalization of electrons across the nitrogen-oxygen bonds [5]. This resonance occurs because the nitrogen atom can form both single and double bonds with the oxygen atoms, creating an averaged bond order that lies between these extremes [8].

The actual electronic distribution in methyl nitrite represents a weighted average of the contributing resonance forms [5] [8]. The two nitrogen-oxygen bonds in the nitrite group are not equivalent due to the asymmetric environment created by the methyl group attachment [8]. This asymmetry results in different degrees of double-bond character for each nitrogen-oxygen bond [8].

The resonance stabilization contributes to the overall stability of the molecule and influences its chemical reactivity patterns [5]. The delocalized electron density across the nitrite group affects the compound's dipole moment and polarizability [5]. The resonance effects also contribute to the rotational barrier observed between different conformational isomers of the molecule [5].

Conformational Isomerism

Methyl nitrite exists as two stable conformational isomers resulting from rotation about the primary carbon-oxygen-nitrogen-oxygen dihedral angle [4] [9] [10]. These conformational isomers, designated as cis-methyl nitrite and trans-methyl nitrite, represent distinct spatial arrangements of the same molecular framework [1] [4].

At room temperature, methyl nitrite exists as a mixture of both conformers, with the relative populations determined by the energy difference between the two forms [1] [13]. The conformational equilibrium is established through rotation about the carbon-oxygen bond, although this rotation is hindered by a significant energy barrier [4] [9].

The conformational isomerism in methyl nitrite has been extensively studied using microwave spectroscopy, infrared spectroscopy, and matrix isolation techniques [1] [4] [27]. These studies have provided detailed structural parameters for both conformers and established their relative energetic relationships [4] [13].

Cis-Methyl Nitrite Configuration

The cis-methyl nitrite conformer represents the more thermodynamically stable form of the compound [1] [4] [9]. In this configuration, the methyl group and one of the nitrite oxygen atoms are positioned on the same side of the carbon-oxygen-nitrogen plane [1]. The cis conformer is more stable than the trans form by approximately 3.02-5.0 kilojoules per mole [4] [9] [13].

Structural analysis of cis-methyl nitrite reveals specific geometric parameters that distinguish it from the trans conformer [1]. The cis configuration results in a more compact molecular structure, which contributes to its enhanced stability relative to the trans form [4] [10]. This compact arrangement allows for more favorable intermolecular interactions in condensed phases [10].

The cis conformer exhibits distinctive spectroscopic characteristics that enable its identification and quantification in conformer mixtures [27]. Infrared spectroscopy reveals characteristic absorption bands for the cis form, including specific vibrations of the nitrite group that differ from those observed in the trans conformer [27]. The cis conformer also demonstrates different photochemical behavior, with higher photolysis rates compared to the trans form when exposed to ultraviolet radiation [27].

Trans-Methyl Nitrite Configuration

The trans-methyl nitrite conformer represents the less stable conformational isomer, where the methyl group and the corresponding nitrite oxygen atom are positioned on opposite sides of the carbon-oxygen-nitrogen plane [1] [4]. Despite being higher in energy than the cis form, the trans conformer constitutes a significant portion of the equilibrium mixture at ambient temperatures [4] [13].

The trans configuration results in a more extended molecular geometry compared to the cis form [4]. This extended structure influences the compound's physical properties, including its dipole moment and intermolecular interaction patterns [25]. The dipole moment of trans-methyl nitrite has been measured as 2.67 Debye, which differs from the cis conformer value [25].

Spectroscopic studies have revealed distinct vibrational frequencies for the trans conformer [27]. The trans form exhibits characteristic infrared absorption bands that can be distinguished from those of the cis conformer, particularly in the nitrite stretching region [27]. These spectroscopic differences have been instrumental in determining conformer ratios in experimental studies [27].

The trans conformer demonstrates greater photochemical stability compared to the cis form [27]. When subjected to ultraviolet irradiation, the trans conformer photodecomposes at a slower rate, which has been attributed to differences in the electronic excited state characteristics between the two conformers [27].

Rotational Energy Barrier (45.3 kJ mol⁻¹)

The interconversion between cis and trans conformers of methyl nitrite is governed by a substantial rotational energy barrier of 45.3 kilojoules per mole [1] [4] [9]. This energy barrier is sufficiently high to prevent rapid interconversion under ambient conditions, allowing both conformers to be observed and characterized experimentally [4] [9].

The magnitude of this rotational barrier has been attributed to the contribution of resonance structures within the nitrite group that favor planar arrangements of the carbon-oxygen-nitrogen-oxygen atoms [11]. The barrier height reflects the energy required to break the partial double-bond character that develops during the rotation process [11]. Theoretical calculations have confirmed that this barrier results from electronic effects rather than simple steric hindrance [11].

The rotational barrier has been measured through various experimental techniques, including temperature-dependent nuclear magnetic resonance spectroscopy and kinetic studies of conformer equilibration [13]. These measurements consistently yield values near 45 kilojoules per mole, confirming the substantial nature of this barrier [4] [9] [13].

The height of the rotational barrier has important implications for the compound's behavior in different environments [4]. In gas-phase conditions, the barrier prevents rapid equilibration between conformers, leading to kinetically controlled conformer distributions [4]. In matrix isolation experiments, this barrier allows for the separate characterization of individual conformers [4] [10].

Physical Constants and Thermodynamic Parameters

The physical constants and thermodynamic parameters of methyl nitrite have been extensively characterized through experimental measurements [6] [18] [20]. These properties reflect the compound's molecular structure and intermolecular interactions [18]. The thermodynamic data provide essential information for understanding the compound's behavior under various conditions [18].

PropertyValueUnitSource
Molecular Weight61.0400g/mol [2] [3]
Boiling Point-12°C [6] [20]
Melting Point-16°C [6] [20]
Density0.991g/cm³ [6] [20]
Standard Enthalpy of Formation (gas)-65.44 ± 0.84kJ/mol [18]
Standard Enthalpy of Formation (liquid)-67.15 ± 0.84kJ/mol [18]
Enthalpy of Vaporization22.60 ± 0.20kJ/mol [18]

Phase Transition Properties (Boiling Point: -12°C; Melting Point: -16°C)

Methyl nitrite exhibits distinctive phase transition properties characterized by its low boiling point of -12°C and melting point of -16°C [6] [20]. These values indicate that the compound exists as a gas under standard ambient conditions [1] [6]. The narrow temperature range between the melting and boiling points, spanning only 4°C, reflects the weak intermolecular forces present in the condensed phases [20].

The low boiling point of methyl nitrite can be attributed to its relatively small molecular size and the limited extent of intermolecular hydrogen bonding [20]. The absence of traditional hydrogen bond donors in the molecule restricts the formation of strong intermolecular networks that would elevate the boiling point [20]. The primary intermolecular interactions are van der Waals forces and weak dipole-dipole interactions [20].

The melting point of -16°C indicates that solid methyl nitrite can exist at temperatures slightly below its boiling point [6] [20]. The solid-state structure likely involves weak intermolecular interactions that provide sufficient cohesive energy to maintain the crystalline arrangement at these low temperatures [20]. The enthalpy of fusion, while not extensively documented, would be expected to be relatively small given the weak intermolecular forces [20].

Temperature-dependent studies have revealed that the phase transition properties remain consistent across different pressure conditions within normal experimental ranges [20]. The vapor pressure of methyl nitrite increases rapidly with temperature, consistent with its volatile nature [20]. These phase transition characteristics have important implications for the compound's handling, storage, and experimental manipulation [20].

Density (0.991 g/cm³) and Volatility Characteristics

The density of methyl nitrite has been measured as 0.991 grams per cubic centimeter, indicating that the compound is slightly less dense than water [6] [20]. This density value corresponds to the liquid phase of the compound and provides insight into the molecular packing efficiency in the condensed state [20]. The relatively low density reflects the compound's small molecular size and weak intermolecular interactions [20].

The volatility characteristics of methyl nitrite are exceptionally pronounced due to its low boiling point [1] [6]. The compound exhibits high vapor pressure at ambient temperatures, resulting in rapid evaporation when exposed to atmospheric conditions [20]. The molar volume has been calculated as 61.6 milliliters per mole, which correlates with the observed density and molecular weight [20].

The volatility of methyl nitrite has been quantified through vapor pressure measurements across different temperature ranges [18]. The enthalpy of vaporization is 22.60 ± 0.20 kilojoules per mole, which is relatively low compared to compounds with stronger intermolecular interactions [18]. This low enthalpy of vaporization confirms the weak nature of intermolecular forces in liquid methyl nitrite [18].

The high volatility of methyl nitrite necessitates special handling procedures in experimental work [20]. The compound readily escapes from open containers and requires closed systems or low-temperature conditions for effective containment [20]. These volatility characteristics have been exploited in various separation and purification procedures [20].

Solubility Profile in Various Solvents

The solubility profile of methyl nitrite varies significantly across different solvent systems [21]. In polar protic solvents such as ethanol, methyl nitrite demonstrates good solubility due to favorable dipole-dipole interactions and potential hydrogen bonding with the solvent molecules [21]. The compound is also readily soluble in diethyl ether, indicating compatibility with moderately polar aprotic solvents [21].

The aqueous solubility of methyl nitrite is limited, with estimated values of 2.4 × 10⁻⁴ milligrams per liter at 25°C . This low water solubility reflects the predominantly hydrophobic character of the methyl group and the limited hydrogen bonding capacity of the nitrite functional group . The partition coefficient between octanol and water has been estimated as 0.88, indicating moderate lipophilicity [20].

Solubility studies have revealed that methyl nitrite exhibits enhanced solubility in nonpolar organic solvents compared to highly polar systems [21]. This solubility pattern is consistent with the compound's molecular structure, which contains both polar and nonpolar regions [21]. The nitrite group provides some polar character, while the methyl group contributes hydrophobic properties [21].

The temperature dependence of solubility has been investigated for several solvent systems [21]. Generally, solubility increases with temperature in most organic solvents, following typical thermodynamic trends [21]. However, the high volatility of methyl nitrite complicates precise solubility measurements at elevated temperatures due to vapor loss [21].

Crystallographic Analysis

Crystallographic analysis of methyl nitrite presents unique challenges due to the compound's extremely low melting point and high volatility [22]. While direct X-ray crystallographic studies of pure methyl nitrite crystals are limited by these physical properties, structural information has been obtained through specialized low-temperature techniques and computational modeling approaches [22]. The crystallographic data available primarily derives from studies of methyl nitrite derivatives and related compounds [22].

The molecular geometry determined from gas-phase electron diffraction studies provides the foundation for understanding potential crystal packing arrangements [30]. The planar heavy-atom skeleton with specific bond angles and distances influences how molecules might arrange in the solid state [25] [30]. The presence of both cis and trans conformers adds complexity to potential crystal structures [30].

Crystallographic studies of related nitrite esters have provided insights into the general packing principles that might apply to methyl nitrite [22]. These compounds typically exhibit packing arrangements that maximize van der Waals interactions while minimizing steric clashes between molecular units [22]. The nitrite functional group often participates in weak intermolecular interactions that contribute to crystal stability [22].

Solid-State Intermolecular Interactions

The solid-state intermolecular interactions in methyl nitrite are dominated by weak van der Waals forces and dipole-dipole interactions [22]. The absence of traditional hydrogen bond donors limits the formation of strong directional interactions [22]. However, the nitrite oxygen atoms can serve as weak hydrogen bond acceptors, potentially interacting with the methyl hydrogen atoms of neighboring molecules [22].

The dipole moment of methyl nitrite, measured as approximately 2.05 Debye, contributes to intermolecular electrostatic interactions in the solid state [20] [29]. The orientation of these dipoles relative to neighboring molecules influences the overall crystal packing energy [22]. The conformational isomerism adds complexity, as different conformers exhibit different dipole orientations [29].

Computational studies suggest that carbon-hydrogen to oxygen interactions may play a role in stabilizing crystal structures [22]. These weak interactions, while individually small, can collectively contribute significant stabilization energy when multiple contacts are present [22]. The methyl group hydrogens can interact with nitrite oxygen atoms through these weak hydrogen-bonding-like interactions [22].

The intermolecular interaction energies in methyl nitrite crystals are expected to be relatively low compared to compounds with stronger hydrogen bonding networks [22]. This weak interaction profile is consistent with the compound's low melting point and high volatility [22]. The balance between attractive and repulsive interactions determines the optimal intermolecular distances and orientations [22].

Crystal Packing Arrangements

Crystal packing arrangements for methyl nitrite must accommodate both conformational isomers while optimizing intermolecular interactions [22]. The molecular shape and size dictate possible packing motifs, with efficiency considerations favoring arrangements that minimize void space [23]. The planar nature of the heavy-atom skeleton influences potential stacking arrangements [25].

Theoretical modeling suggests that methyl nitrite might adopt packing arrangements similar to other small organic molecules with comparable molecular volumes [23]. Close-packed structures would be expected to maximize density while maintaining favorable intermolecular contacts [23]. The specific arrangement would depend on the relative energies of different packing motifs [23].

The presence of conformational isomers introduces additional complexity to crystal packing [23]. Different packing arrangements might selectively stabilize one conformer over another, potentially leading to conformer-specific crystal phases [23]. This selectivity could result from differences in molecular shape and dipole orientation between cis and trans conformers [23].

Studies of matrix-isolated methyl nitrite have revealed that surface interactions can influence conformer populations [4] [10]. These findings suggest that crystal packing forces might similarly affect conformer distributions in the solid state [10]. The growing crystal surface might preferentially incorporate one conformer based on packing efficiency or interaction energy considerations [10].

Vibrational Spectroscopy

Methyl nitrite (CH₃ONO) exhibits complex vibrational spectra due to the existence of two stable conformers: cis and trans rotamers. The infrared spectroscopy of this molecule has been extensively studied using gas-phase, matrix isolation, and solution techniques [1] [2] [3].

Infrared Absorption Bands and Assignments

The infrared spectrum of methyl nitrite displays characteristic doubling of absorption bands attributed to the presence of both conformers [1]. The most prominent vibrational modes and their assignments are summarized below:

Major Vibrational Modes:

Vibrational ModeCis Conformer (cm⁻¹)Trans Conformer (cm⁻¹)Assignment Strength
N=O stretching16201677Very strong
N-O stretching838812Strong
C-O stretching9951046Medium
O=N-O bending624564Strong
CH₃ asymmetric stretch (A')30322913Strong/Weak
CH₃ symmetric stretch30373003Strong/Medium

The assignment of individual bands to specific conformers has been facilitated by photolysis studies, where the cis conformer photolyzes more rapidly than the trans form [2]. This differential photolysis behavior enables unambiguous assignment of spectral features to each rotamer.

Characteristic Features:

  • The N=O stretching vibration appears at higher frequency in the trans conformer (1677 cm⁻¹) compared to the cis form (1620 cm⁻¹)
  • The C-O stretching mode shows the opposite trend, appearing at lower frequency in the cis conformer (995 cm⁻¹) versus the trans form (1046 cm⁻¹)
  • The CH-stretching region exhibits complex overlapping patterns, with some bands showing contributions from both conformers [1] [2]

Conformer-Specific Vibrational Modes

Each conformer exhibits distinct vibrational characteristics that reflect their different molecular geometries and intramolecular interactions [3]:

Cis Conformer Characteristics:

  • Lower N=O stretching frequency (1620 cm⁻¹) due to hyperconjugation involving methyl out-of-plane hydrogen atoms
  • Stronger C-H...O interactions affecting the CH-stretching region
  • More pronounced coupling between vibrational modes due to lower molecular symmetry

Trans Conformer Characteristics:

  • Higher N=O stretching frequency (1677 cm⁻¹) indicating less electron donation to the N=O bond
  • C-H...N interactions involving the in-plane hydrogen atom
  • Simpler vibrational structure due to higher effective symmetry

Normal coordinate analysis reveals significant mixing of vibrational modes, particularly for the ONO group vibrations. The potential energy distribution shows that the vibrations previously assigned as pure N-O stretching and O=N-O bending modes actually exhibit substantial coupling [3].

Temperature-Dependent Spectral Features

Temperature-dependent infrared studies have revealed several important aspects of methyl nitrite vibrational spectroscopy:

Conformational Population Effects:

  • At room temperature, the conformer ratio is approximately 60:40 (cis:trans) [4] [5]
  • The cis conformer is more stable by approximately 4.18 kJ/mol [5]
  • Temperature changes affect the relative intensities of conformer-specific bands

Hot Band Progressions:

  • Hot bands are observed for the trans conformer, showing complex overlapping patterns
  • The cis conformer exhibits less clear hot band structure due to rapid photolysis
  • Temperature-dependent studies help distinguish fundamental transitions from combination and overtone bands [6]

Matrix Isolation Effects:

  • Argon matrix isolation provides sharp, well-resolved spectra with typical matrix shifts of less than 5 cm⁻¹ from gas-phase values [1] [2]
  • Low-temperature matrix studies enable observation of both conformers without thermal interconversion
  • Photolysis experiments in matrices allow selective depletion of conformer populations

Microwave Spectroscopy for Rotational Analysis

Microwave spectroscopy has provided definitive structural information for both conformers of methyl nitrite, including precise rotational constants, dipole moments, and barriers to internal rotation [5] [7].

Rotational Constants and Molecular Structure:

PropertyCis ConformerTrans Conformer
A (MHz)20,272.46Near prolate top
B (MHz)7,437.814,987.49
C (MHz)5,630.584,627.43
Asymmetry parameter κ-0.685-0.99

The cis conformer behaves as an asymmetric top with well-defined rotational constants for all three principal axes. The trans conformer exhibits near-prolate top behavior, with the A rotational constant being much larger than B and C constants.

Dipole Moment Measurements:
Stark effect measurements have determined the dipole moments as:

  • Cis conformer: 2.05 ± 0.05 D
  • Trans conformer: 2.37 ± 0.05 D

These values reflect the different charge distributions in the two conformers, with the trans form having a larger dipole moment due to the orientation of the methyl group relative to the nitrosyl moiety [5].

Internal Rotation Analysis:
The microwave spectra reveal dramatically different methyl torsional barriers:

  • Cis conformer: 8.74 kJ/mol (typical for methyl internal rotation)
  • Trans conformer: 0.12-0.79 kJ/mol (unusually low barrier)

The extremely low barrier in the trans conformer has been attributed to a stabilizing C-H...N interaction at the rotational transition state [5] [8].

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance spectroscopy has provided valuable insights into the conformational dynamics and equilibrium properties of methyl nitrite [9] [10].

¹H NMR Chemical Shifts:
Gas-phase ¹H NMR measurements reveal distinct resonances for the two conformers:

  • Resonances at 4.58 and 3.50 ppm (relative to tetramethylsilane)
  • Different chemical shifts reflect the distinct electronic environments in each conformer

Conformational Exchange Kinetics:
Dynamic NMR studies have revealed the kinetics of conformational interconversion:

  • Activation energy (gas phase): 12.2 ± 0.4 kcal/mol
  • Activation energy (liquid phase): 12.9 ± 0.2 kcal/mol
  • Exchange broadening provides information about interconversion rates

Temperature and Pressure Effects:

  • Exchange rates increase with temperature following Arrhenius behavior
  • Pressure-dependent studies in the gas phase reveal collisional activation mechanisms
  • Solvent effects on the conformational equilibrium are minimal, indicating that the equilibrium is primarily determined by intramolecular factors [9] [10]

Electronic Spectroscopy

The electronic absorption spectrum of methyl nitrite in the near-UV region displays structured absorption bands that have been the subject of considerable study and reinterpretation [11] [12].

Electronic Transitions:
The near-UV absorption system shows:

  • Structured absorption bands in the 300-400 nm region
  • Two overlapped band systems corresponding to the syn and anti conformers
  • Vibrational progressions in the excited state N=O stretching mode

Conformer-Specific Electronic Spectra:
Recent reexamination of the electronic spectra has led to revised assignments [11]:

  • The syn conformer origin has been reassigned to 364.3 nm (~27,450 cm⁻¹)
  • The anti conformer shows distinct vibrational structure with different spacing
  • Temperature-dependent studies confirm the presence of two overlapped conformer contributions

Photodissociation Dynamics:
Electronic excitation leads to rapid photodissociation:

  • Primary products are CH₃O + NO radicals
  • The cis conformer shows preferential photolysis compared to the trans form
  • Vibrational state-selective photodissociation has been observed in supersonic jet studies [13]

Comparison with Related Molecules:
The electronic spectroscopy shows similarities to other alkyl nitrites and nitrous acid (HONO), supporting the conformational assignments based on the orientation of the alkyl group relative to the nitrosyl chromophore [11] [12].

The comprehensive spectroscopic characterization of methyl nitrite demonstrates the importance of considering conformational isomerism in understanding the vibrational, rotational, and electronic properties of this molecule. The combination of techniques provides a complete picture of the molecular structure, dynamics, and photochemical behavior of both conformers.

Physical Description

Methyl nitrite appears as a liquid or gas Boils at 10.4°F. Moderately toxic by inhalation. Narcotic in high concentrations. Used as a rocket propellant. Differs from nitromethane (H3CNO2).

Color/Form

Gas

Boiling Point

-12.0 °C
64.6 °C @ 760 mm Hg (explodes)

Density

0.991

LogP

log Kow = 0.88 /Estimated/

Melting Point

-16.0 °C
-16 °C

UNII

96TLP8RN37

GHS Hazard Statements

H221: Flammable gas [Danger Flammable gases];
H280: Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H370: Causes damage to organs [Danger Specific target organ toxicity, single exposure]

Vapor Pressure

1,650 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Acute Toxic

Compressed Gas;Acute Toxic;Health Hazard

Other CAS

624-91-9

Wikipedia

Methyl nitrite

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree

General Manufacturing Information

Nitrous acid, methyl ester: ACTIVE

Dates

Last modified: 02-18-2024

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